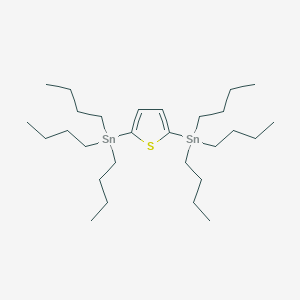

2,5-Bis(tributylstannyl)thiophene

Beschreibung

Significance of Organostannyl Thiophene (B33073) Derivatives in Contemporary Organic Chemistry and Materials Science

Organostannyl thiophene derivatives, a class of organotin compounds, hold a significant position in modern organic synthesis and materials science. wikipedia.org Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which has become one of the most important methods for forming carbon-carbon bonds. thermofisher.com The success of the Stille coupling stems from the stability of the organostannane precursors, which are often insensitive to air and moisture and can tolerate a wide variety of functional groups. thermofisher.com This robustness allows for mild reaction conditions compatible with amines, esters, ketones, and carboxylic acids, among others. thermofisher.com

Thiophene derivatives, in general, are prized building blocks for a range of functional materials due to their chemical stability and versatile electronic properties. researchgate.net They are integral to the creation of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov The incorporation of thiophene units into polymer chains can lead to materials with high charge carrier mobility and tailored energy gaps. ossila.comrsc.org Specifically, organostannyl thiophenes act as versatile intermediates, enabling the precise construction of complex, conjugated molecular architectures essential for these advanced applications. researchgate.netresearchgate.net

Overview of 2,5-Bis(tributylstannyl)thiophene as a Key Precursor in π-Conjugated Systems

This compound is a bifunctional organostannane that serves as a cornerstone monomer for the synthesis of π-conjugated polymers. Its structure, featuring a central thiophene ring flanked by two tributyltin groups at the 2 and 5 positions, makes it an ideal building block for polymerization reactions. sigmaaldrich.com The primary application of this compound is in Stille polycondensation, where it is reacted with dihalogenated aromatic compounds to create alternating copolymers. wiley-vch.de

This polymerization method is a powerful tool for synthesizing well-defined, high-molecular-weight polymers, such as polythiophenes and their derivatives. wiley-vch.denih.gov The resulting polymers possess extended π-conjugation along their backbone, a critical feature for charge transport in electronic devices. researchgate.netelsevierpure.com The use of this compound allows for the creation of regioregular polymers, where the monomer units are linked in a consistent head-to-tail fashion. This structural precision leads to enhanced electronic properties, including increased charge carrier mobility and a red-shifted absorption spectrum in the solid state. nih.gov The Stille coupling reaction involving this precursor is highly efficient, proceeds with good yields, and is tolerant of various functional groups, making it a preferred method for creating functional materials for organic electronics. wiley-vch.deresearchgate.net

Table 1: Physical and Chemical Properties of this compound

Evolution of Research Trajectories Involving this compound

The journey of this compound is intrinsically linked to the development of organotin chemistry and palladium-catalyzed cross-coupling reactions. The first palladium-catalyzed cross-coupling of organotin compounds was reported in 1976 by C. Eaborn. thermofisher.com This was followed by the work of M. Kosugi and T. Migita in 1977, who described the formation of C-C bonds from organostannanes and aryl halides. thermofisher.comwiley-vch.de In 1978, J.K. Stille advanced this methodology, using milder conditions to synthesize ketones in improved yields, laying the foundation for what would become known as the Stille reaction. thermofisher.com

Initially, research focused on small molecule synthesis. However, by the 1980s and early 1990s, the scope of the Stille reaction expanded to include polymerization. wiley-vch.de The development of bifunctional monomers like this compound was a crucial step, enabling the synthesis of long-chain conjugated polymers through Stille polycondensation. wiley-vch.de This breakthrough paved the way for the creation of novel materials for organic electronics. Early work by McCullough and coworkers in 1992 on synthesizing the first regioregular poly(3-alkylthiophene) using Kumada coupling highlighted the importance of controlled polymerization for achieving desirable material properties, a principle that was readily applied to and advanced by the more versatile Stille methodology. wiley-vch.denih.gov

Contemporary research continues to refine these processes, exploring new catalysts and reaction conditions to improve efficiency and expand the range of accessible polymer structures. researchgate.netresearchgate.net The focus remains on fine-tuning the electronic and physical properties of polymers derived from this compound for next-generation electronic and photonic devices. rsc.org

Table 2: Example of Stille Coupling Reaction Conditions

Structure

2D Structure

Eigenschaften

IUPAC Name |

tributyl-(5-tributylstannylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZQNRIMIQTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570074 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145483-63-2 | |

| Record name | (Thiene-2,5-diyl)bis(tributylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145483-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bis Tributylstannyl Thiophene and Its Functionalized Analogs

Established Synthetic Pathways to 2,5-Bis(tributylstannyl)thiophene

The primary and most effective method for synthesizing this compound involves a two-step process: the dilithiation of thiophene (B33073) followed by stannylation.

Lithiation-Based Approaches for Regioselective Stannylation of Thiophene

The regioselective synthesis of 2,5-disubstituted thiophenes is effectively achieved through the metallation of the thiophene ring. The hydrogen atoms at the 2- and 5-positions of the thiophene ring are the most acidic, making them susceptible to deprotonation by strong bases. This allows for the directed introduction of functional groups to these specific positions.

The process begins with the lithiation of thiophene. This is typically accomplished by treating thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) (THF) or hexane. The use of two equivalents of the organolithium reagent ensures the formation of the 2,5-dilithiothiophene intermediate. The reaction temperature is a critical parameter and is often kept low (e.g., -78 °C to 0 °C) to control the reaction and prevent side reactions. chemicalbook.comorganic-chemistry.org The presence of a chelating agent like tetramethylethylenediamine (TMEDA) can accelerate the lithiation process. tandfonline.com

Specific Reagents and Reaction Conditions for Dibutylstannyl Group Introduction

Once the 2,5-dilithiothiophene intermediate is formed, the tributylstannyl groups are introduced by quenching the reaction with an electrophilic tin reagent. The most commonly used reagent for this purpose is tributyltin chloride (Bu₃SnCl). tandfonline.comchemicalbook.com

| Step | Reagents | Solvent | Temperature | Key Considerations |

| Lithiation | Thiophene, n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Hexane | -78 °C to 0 °C | Use of two equivalents of n-BuLi for dilithiation. TMEDA can be used as an accelerant. |

| Stannylation | Tributyltin chloride (Bu₃SnCl) | Tetrahydrofuran (THF), Hexane | -20 °C to room temperature | Gradual warming to ensure complete reaction. |

Synthesis of Oxidized this compound Derivatives

The oxidation of the sulfur atom in the thiophene ring of this compound leads to the formation of thiophene 1,1-dioxide derivatives. These oxidized compounds exhibit altered electronic properties and are valuable for creating new functional materials. nih.govacs.orgresearchgate.net

Preparation of this compound 1,1-Dioxide

A documented method for the preparation of this compound 1,1-dioxide involves a transmetallation reaction starting from a silylated thiophene 1,1-dioxide. nih.govacs.orgresearchgate.net Specifically, 2,5-bis(trimethylsilyl)thiophene (B176529) 1,1-dioxide is treated with bis(tributyltin) oxide in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govacs.orgresearchgate.net This reaction effectively exchanges the trimethylsilyl (B98337) groups with tributylstannyl groups to yield the desired product. This compound is then utilized in Stille cross-coupling reactions to synthesize a variety of substituted thiophene 1,1-dioxides. nih.govacs.orgresearchgate.net

Methodological Considerations for Sulfur Atom Oxidation

The oxidation of thiophenes to their corresponding S,S-dioxides is a common transformation in organic synthesis. researchgate.net Various oxidizing agents can be employed for this purpose. While early methods often used hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA) has become a more common and effective reagent for this transformation. researchgate.net

The oxidation of the thiophene ring is believed to proceed through a thiophene S-oxide intermediate, which is then further oxidized to the 1,1-dioxide. researchgate.netresearchgate.net The presence of electron-donating or electron-withdrawing substituents on the thiophene ring can influence the rate of oxidation. dicp.ac.cn For instance, electron-donating groups can increase the rate of the initial oxidation to the sulfoxide, while the subsequent oxidation to the sulfone may be slower. dicp.ac.cn The choice of solvent and reaction temperature are also crucial parameters to control the selectivity and yield of the oxidation reaction. dicp.ac.cn In some cases, the use of a Lewis acid or a proton acid can help to stop the oxidation at the monoxide stage. semanticscholar.org

Green Chemistry and Advanced Synthesis Approaches for Stannyl (B1234572) Thiophenes

While traditional methods for synthesizing stannyl thiophenes are effective, they often involve hazardous reagents and generate significant waste. In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes exploring alternative, less toxic catalysts and solvent systems. rsc.org

Recent advancements in synthetic methodology have also focused on direct C-H arylation polymerization (DArP) as a more sustainable alternative to traditional cross-coupling reactions like Stille coupling. DArP avoids the need for pre-functionalized monomers, such as distannyl arylenes, thereby reducing the number of synthetic steps and the use of toxic organotin reagents. rsc.org Additionally, the development of catalyst systems that can be recycled, such as those immobilized on magnetic nanoparticles, is a promising area of research for making the synthesis of stannyl thiophenes more sustainable.

Reactivity and Catalytic Transformation Mechanisms of 2,5 Bis Tributylstannyl Thiophene

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic electrophile, catalyzed by a palladium complex. wikipedia.orgpsu.edu The compound 2,5-Bis(tributylstannyl)thiophene serves as a key building block in this reaction, particularly for the synthesis of conjugated polymers and other functional organic materials.

Foundational Principles of Stille Coupling Utilizing this compound

The Stille reaction's catalytic cycle, when employing this compound, is generally understood to involve a series of well-defined steps. wikipedia.org The active catalyst is typically a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precursor. psu.eduwiley-vch.de The cycle commences with the oxidative addition of an organic halide (or pseudohalide) to the Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orgpsu.edu This is followed by the crucial transmetalation step, where a tributylstannyl group from the thiophene (B33073) ring is transferred to the palladium center, displacing the halide. wikipedia.orgmdma.ch Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

A significant advantage of using organotin reagents like this compound is their stability to air and moisture, as well as their tolerance of a wide range of functional groups. mdma.chu-tokyo.ac.jp This robustness makes them highly valuable in the synthesis of complex molecules. uwindsor.ca The bifunctional nature of this compound, with two reactive stannyl (B1234572) groups at the 2 and 5 positions of the thiophene ring, allows for the stepwise or simultaneous formation of two new carbon-carbon bonds, making it an ideal monomer for polymerization reactions. nih.gov

Mechanistic Elucidation of Transmetalation and Reductive Elimination Steps

The transmetalation step is often the rate-determining step in the Stille coupling catalytic cycle. psu.edumdma.ch For this compound, this involves the transfer of one of the tributylstannyl-activated thiophene moieties to the Pd(II) complex formed after oxidative addition. The precise mechanism of transmetalation can vary, with both cyclic and open pathways being proposed. wikipedia.org In the cyclic mechanism, the organostannane coordinates to the palladium center, facilitating the transfer of the organic group. The presence of certain ligands and additives can influence which pathway is favored.

Following transmetalation, the resulting diorganopalladium(II) intermediate, which has both the organic group from the electrophile and the thiophene moiety attached, undergoes reductive elimination. wikipedia.org This step forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst. For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium center. mdma.ch If they are trans, a trans-to-cis isomerization must precede the reductive elimination. uwindsor.ca The nature of the ligands on the palladium catalyst can significantly influence the rate and efficiency of this final step. wikipedia.org

Impact of Ligand and Catalyst Selection on Reaction Efficiency and Product Yield

The choice of palladium catalyst and associated ligands is critical for the success of Stille coupling reactions involving this compound, directly impacting reaction rates, yields, and the scope of compatible substrates. While Pd(PPh₃)₄ is a commonly used catalyst, other systems have been developed to improve efficiency, especially for less reactive coupling partners. researchgate.netlookchem.com

Bulky, electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have been shown to be highly effective in promoting the Stille coupling of even unactivated aryl chlorides. wiley-vch.denih.gov These ligands facilitate the oxidative addition step and can influence the rate of transmetalation and reductive elimination. wikipedia.org The use of specific ligands can be a determining factor in the successful synthesis of complex polymers and materials. researchgate.net

Additives can also play a significant role. For instance, copper(I) iodide (CuI) has been used as a co-catalyst, which can accelerate the reaction rate, possibly by acting as a scavenger for free ligands that might otherwise inhibit the transmetalation step. lookchem.comharvard.edu The selection of the solvent is also important, with polar aprotic solvents like DMF or THF often being employed. researchgate.netlookchem.com

Table 1: Effect of Catalyst and Ligand on Stille Coupling of this compound with Aryl Halides

| Catalyst | Ligand | Additive | Solvent | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | CuI, CsF | DMF | 64 | lookchem.com |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 55 | harvard.edu |

| Pd(PPh₃)₄ | - | - | Toluene | 36 | lookchem.com |

Regiochemical Control in Polymerization and Oligomerization Processes

The structure of this compound is ideally suited for the synthesis of well-defined polymers and oligomers through Stille coupling polymerization. The two reactive tributylstannyl groups at the α-positions (2 and 5) of the thiophene ring allow for the regioselective formation of head-to-tail coupled polymers. This regiochemical control is crucial for obtaining materials with predictable and desirable electronic and optical properties.

When this compound is copolymerized with a 2,5-dihaloaromatic comonomer, the resulting polymer consists of alternating thiophene and aromatic units linked at the 2 and 5 positions. This controlled connectivity leads to highly ordered polymer chains, which can facilitate π-stacking and improve charge transport in organic electronic devices. The synthesis of regioregular poly(3-alkylthiophene)s is a classic example where the principles of regiocontrolled polymerization have been successfully applied. wiley-vch.de The ability to precisely control the polymer architecture through the choice of monomers and reaction conditions is a key advantage of using this compound in materials synthesis. thieme-connect.de

Reactions Leading to Highly Functionalized Thiophene Architectures

Stille Coupling with Electron-Donating and Electron-Withdrawing Co-Monomers

A major strength of using this compound in Stille coupling is its compatibility with a wide array of co-monomers bearing either electron-donating or electron-withdrawing functional groups. psu.edu This versatility allows for the synthesis of a diverse range of functionalized thiophene-based materials with tailored electronic properties.

The reaction of this compound with dihaloarenes containing electron-donating groups, such as alkoxy or alkyl chains, generally proceeds efficiently. These groups can increase the electron density of the resulting polymer, affecting its HOMO level and oxidation potential. Conversely, coupling with co-monomers that have electron-withdrawing substituents, like cyano or nitro groups, can lower the LUMO level of the polymer, thereby tuning its electron affinity and optical band gap. lookchem.com The ability to systematically modify the electronic structure of thiophene-based polymers by pairing this compound with a variety of functionalized co-monomers is a powerful tool for the design of materials for applications in organic electronics, such as organic photovoltaics and field-effect transistors. uwindsor.ca

Table 2: Examples of Stille Coupling of 2,5-Bis(trimethylstannyl)tellurophene with Functionalized Aryl Iodides

| Aryl Iodide Substituent | Yield (%) | Reference |

| -CN | 88 | lookchem.com |

| -NO₂ | 63 | lookchem.com |

| -H | 61 | lookchem.com |

| -OMe | 42 | lookchem.com |

| Note: This table refers to the analogous tellurophene (B1218086) derivative, illustrating the principle of coupling with functionalized partners. |

Synthesis of Complex π-Conjugated Oligomers and Polymers

The synthesis of complex π-conjugated oligomers and polymers from this compound is a cornerstone of modern materials chemistry, enabling the creation of advanced materials for electronic and optoelectronic applications. The primary method for achieving this is the Stille cross-coupling reaction, a versatile and powerful tool for carbon-carbon bond formation. wiley-vch.de This reaction's tolerance for a wide variety of functional groups and its typically mild reaction conditions make it exceptionally suitable for polymerization processes. wiley-vch.deosti.gov

The general principle of the Stille reaction involves the palladium-catalyzed coupling of an organostannane (in this case, this compound) with an organic halide or triflate. wiley-vch.de In the context of polymerization, this compound acts as a difunctional monomer, capable of reacting with various dihaloaromatic or dihaloheterocyclic co-monomers to build long, conjugated polymer chains. The choice of co-monomer is critical as it allows for the precise tuning of the resulting polymer's electronic and physical properties, such as its bandgap, solubility, and film-forming characteristics. researchgate.net

A foundational example of this methodology is the synthesis of poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene). In this reaction, this compound is coupled with a 2,5-dialkoxy-1,4-diiodobenzene in the presence of a palladium catalyst. osti.gov The resulting copolymer is both soluble and fusible, properties which are highly desirable for solution-based processing of electronic devices. osti.gov The versatility of this approach allows for the incorporation of a diverse range of aromatic and heterocyclic units into the polymer backbone. osti.govtue.nl

The Stille polycondensation has been successfully employed to create a wide array of thiophene-containing copolymers. By reacting this compound with different dihaloaromatic compounds, researchers can systematically alter the polymer's structure and, consequently, its optoelectronic properties. For instance, copolymerization with electron-deficient monomers can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for applications in organic transistors and solar cells.

Below is a table summarizing examples of polymers synthesized via the Stille coupling of stannylated thiophenes with various co-monomers.

| Stannylated Thiophene Monomer | Co-monomer | Catalyst System | Resulting Polymer/Oligomer | Reference |

| This compound | 2,5-Dialkoxy-1,4-diiodobenzene | Palladium Complex | Poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene) | osti.gov |

| 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Palladium Complex | DPP-DTT Copolymer | ossila.com |

| 2,5-Bis(trimethylstannyl)tellurophene | N,N′-dihexyl-5-iodoisoindigo | Pd(PPh₃)₄ / CuI | 2,5-Bis[5-(N,N′dihexylisoindigo)]tellurophene | researchgate.net |

| Tributyl(2-thienyl)tin | 2,5-Dibromothiophene | Palladium Complex | Unsubstituted Terthiophene | nih.gov |

The synthesis of thiophene-based oligomers is also readily achieved using this methodology. For example, alternating pyridine-thiophene oligomers have been synthesized, which exhibit strong absorption and emission properties. nih.gov The controlled, stepwise synthesis of such oligomers allows for a fundamental understanding of the relationship between chain length and electronic properties. The synthesis of unsubstituted terthiophene, a fundamental building block in many functional materials, is also accomplished via the Stille coupling of tributyl(2-thienyl)tin with 2,5-dibromothiophene. nih.gov

Detailed research has also focused on creating more complex architectures, such as stannole-containing copolymers. In one study, four different stannole-thiophenyl copolymers were synthesized via a tin-selective Stille coupling reaction. rsc.org These reactions proceeded in high yields (94-98%) and produced polymers with high weight-average molecular weights (ranging from 4900 to 21900 Da). rsc.org The resulting materials showed significant bathochromic shifts in their absorption maxima compared to the monomers, indicating extended π-conjugation along the polymer backbone, leading to low optical band gaps of 1.61–1.79 eV. rsc.org

The table below presents selected research findings on the properties of polymers synthesized using stannylated thiophenes.

| Polymer/Oligomer | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Key Properties | Reference |

| Stannole–thiophenyl copolymers (TStTT1–4) | 4900–21900 Da | 1.9–2.3 | Strongly absorbing (blue-black to purple-black), low optical band gaps (1.61–1.79 eV). | rsc.org |

| Poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene) | Not specified | Not specified | Soluble and fusible. | osti.gov |

| Alternating Pyridine-Thiophene Oligomers | Not specified | Not specified | Strong absorption and emission, even in the solid state. | nih.gov |

While the Stille coupling is a dominant method, other polymerization techniques like Suzuki polycondensation and direct arylation polymerization (DArP) are also used for synthesizing thiophene-based polymers. researchgate.netrsc.org However, the Stille reaction's robustness and functional group tolerance often make it the preferred route for complex polymer synthesis, particularly when starting from organostannane monomers like this compound. wiley-vch.de

Applications of 2,5 Bis Tributylstannyl Thiophene As a Monomer Precursor in Organic Electronic Materials

Polymer Semiconductors for Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (OTFTs)

2,5-Bis(tributylstannyl)thiophene is extensively used to synthesize polymer semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Thin-Film Transistors (OTFTs). These devices are foundational components of flexible displays, electronic paper, and sensors. The performance of these transistors is largely dependent on the charge carrier mobility of the semiconductor layer.

Thiophene-based polymers, derived from precursors like this compound, are particularly well-suited for these applications due to their excellent semiconducting properties and processability. researchgate.netphysicsjournal.net For instance, poly(3-hexylthiophene) (P3HT), a widely studied polymer semiconductor, can be synthesized using this precursor. The introduction of alkyl side chains, such as the hexyl group in P3HT, enhances the solubility of the polymer, allowing for solution-based processing techniques like spin coating and printing. physicsjournal.net

The resulting polymer films often exhibit a high degree of molecular ordering and crystallinity, which is crucial for efficient charge transport. For example, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), synthesized using a derivative of this compound, has demonstrated high hole mobility and the ability to form large crystalline domains, making it a promising material for high-performance OFETs. stanford.edu The structural regularity and intermolecular interactions within the polymer backbone, facilitated by the thiophene (B33073) rings, directly influence the charge carrier mobility. scispace.com

Research has also explored the synthesis of various copolymers to fine-tune the electronic properties of the semiconductor layer. By copolymerizing this compound with other monomers, such as those containing carbazole (B46965) or dibenzothiophene (B1670422) units, hybrid materials with tailored structures and charge transport characteristics can be achieved. umn.edu These structural modifications can significantly impact intermolecular interactions, morphology, and ultimately, the carrier-transport properties of the resulting thin-film transistors. umn.edursc.orgrsc.org

| Polymer/Material | Device Type | Key Finding |

| Polythiophenes | OFETs/OTFTs | Thiophene-based polymers are widely used due to their high charge carrier mobility. physicsjournal.netresearchgate.net |

| Poly(3-hexylthiophene) (P3HT) | OFETs | Solution-processable with good semiconducting properties. physicsjournal.net |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) | OFETs | Exhibits high hole mobility and forms large crystals. stanford.edu |

| Trans-trans-2,5-bis-[2-{5-(2,2'-Bithienyl)}ethenyl] thiophene (BTET) | OFETs | Field-effect mobility of 0.01 cm²/Vs was achieved. ibm.com |

| 5-(9-butyl-3-carbazolyl)terthiophene (BCTT) | Single-crystal FETs | Reached a hole mobility of 0.094 cm²/Vs. umn.edu |

Active Layer Components in Organic Photovoltaic (OPV) Cells

In the realm of renewable energy, this compound serves as a crucial monomer for creating the active layer in organic photovoltaic (OPV) cells. The active layer is where photons are absorbed and converted into electrical charges. Typically, this layer consists of a bulk heterojunction (BHJ) structure, which is a blend of a p-type polymer donor and an n-type fullerene acceptor.

Polymers synthesized from this compound often act as the electron donor in these blends. mdpi.com The Stille coupling reaction enables the creation of donor-acceptor (D-A) copolymers by reacting this compound with an electron-deficient monomer. This molecular design strategy allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and transport. nih.gov

Research has shown that the choice of comonomer and the resulting polymer architecture can significantly influence the performance of OPV devices. For example, the use of poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) in a blend with a fullerene derivative has resulted in solar cells with notable efficiencies. stanford.edu Furthermore, the development of water-soluble polythiophene-based materials, synthesized from precursors like this compound, offers the potential for more environmentally friendly processing of OPV devices. mdpi.com

| Polymer/Material System | Key Finding |

| Polythiophene-based polymers | Widely used as electron donors in OPV active layers. mdpi.com |

| Donor-Acceptor Copolymers | Allows for tuning of energy levels for efficient charge separation. nih.govthieme-connect.de |

| Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) : Fullerene blend | Achieved a power conversion efficiency of 2.3%. stanford.edu |

| Water-soluble polythiophene copolymer with fullerene | Single-material solar cell showed a PCE of 3.11%. mdpi.com |

Emitters and Charge Transport Materials in Organic Light-Emitting Diodes (OLEDs)

This compound is also a valuable precursor for synthesizing materials used in organic light-emitting diodes (OLEDs). beilstein-journals.org OLEDs are utilized in displays and lighting applications due to their high contrast, low power consumption, and thin form factor. In an OLED, an emissive layer is sandwiched between charge-transporting layers. When a voltage is applied, electrons and holes are injected into the emissive layer, where they recombine to produce light.

Thiophene-based polymers and oligomers derived from this compound can function as either the emissive material or the charge transport material in OLEDs. researchgate.net The color of the emitted light can be tuned by modifying the chemical structure of the thiophene-based compound. For example, donor-π-acceptor (D-π-A) type molecules, where a thiophene unit acts as the π-conjugated linker, have been designed as emitters. beilstein-journals.org

In one study, a D-π-A compound incorporating a thieno[3,2-b]thiophene (B52689) linker, triphenylamine (B166846) as the donor, and dimesitylboron as the acceptor was synthesized and used as an emitter in a solution-processed OLED. This device exhibited a maximum external quantum efficiency of 4.61%. beilstein-journals.org The choice of substituents on the thiophene ring can significantly impact the photophysical properties, such as the emission wavelength and quantum yield. researchgate.net

Furthermore, thiophene-based materials can be used as hole-transporting layers in OLEDs, facilitating the efficient injection and transport of positive charge carriers to the emissive layer. The excellent charge-carrying properties of polythiophenes make them suitable for this purpose.

| Material/Device | Application in OLED | Key Finding |

| Thiophene-based polymers/oligomers | Emitters, Charge transport materials | Versatile materials for various OLED layers. researchgate.net |

| Donor-π-Acceptor Fluorophore (DMB-TT-TPA) | Emitter | Achieved a maximum external quantum efficiency of 4.61%. beilstein-journals.org |

| Substituted Thiophene Derivatives | Emitters | Chemical structure modification allows for tuning of emission color. researchgate.net |

Precursors for Supramolecular Thiophene-Based Materials and Assemblies

Beyond individual polymer chains, this compound is a precursor for creating more complex supramolecular structures and assemblies. These materials are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which guide the self-assembly of molecules into well-defined architectures.

The rigid and planar nature of the thiophene ring, combined with the potential for functionalization, makes thiophene-based molecules excellent candidates for building blocks in supramolecular chemistry. By carefully designing the monomer units derived from this compound, it is possible to control the self-assembly process and create materials with specific nanoscale morphologies, such as nanofibers, nanotubes, and thin films.

These supramolecular assemblies can exhibit unique electronic and optical properties that are different from their individual molecular components. For example, the arrangement of thiophene units in a π-stacked architecture can enhance charge transport along the stacking direction. This property is highly desirable for applications in organic electronics.

Integration into Responsive Materials for Sensing Applications

The versatility of this compound extends to the development of responsive materials for sensing applications. These "smart" materials can change their physical or chemical properties in response to external stimuli, such as the presence of a specific chemical analyte, changes in temperature, or exposure to light.

Thiophene-based polymers and oligomers synthesized from this precursor can be functionalized with specific recognition elements that can interact with target analytes. nih.gov This interaction can lead to a measurable change in the material's properties, such as its fluorescence, conductivity, or color, which forms the basis of the sensing mechanism. mdpi.com

For instance, thiophene-based polymers have been investigated for their use in chemical sensors for detecting various analytes, including nitroaromatic compounds (explosives) and metal ions. The porous nature of some thiophene-based polymer networks can also be exploited for gas sensing applications.

In one example, polythiophenes with electron-donating side chains were used as the active layer in OFET-based sensors for detecting nitrogen dioxide (NO2) at concentrations as low as 1 ppm. researchgate.net The interaction of NO2 with the polymer film led to a significant change in the transistor's on-current.

| Application | Key Feature | Example |

| Chemical Sensors | Functionalization with recognition elements for analyte detection. | Detection of nitroaromatics and metal ions. |

| Gas Sensors | Porous polymer networks for gas interaction. | OFET-based sensor for NO2 detection. researchgate.net |

| Biosensors | Biocompatibility and ease of functionalization for biological applications. nih.gov | Thiophene trimers for cell imaging. nih.gov |

Utilization of Thiophene 1,1-Dioxide Derivatives for Optoelectronic Property Tuning

A significant extension of the utility of this compound involves its conversion to this compound 1,1-dioxide. acs.orgnih.gov The oxidation of the sulfur atom in the thiophene ring to a sulfone group dramatically alters the electronic properties of the molecule. rsc.org Thiophene 1,1-dioxides are significantly more electron-deficient than their parent thiophenes. researchgate.net

This increased electron-accepting character makes them valuable building blocks for creating n-type organic semiconductors and for tuning the band gap of conjugated polymers. acs.orgnih.gov By incorporating thiophene 1,1-dioxide units into a polymer backbone, the LUMO energy level can be lowered, which is beneficial for electron injection and transport in electronic devices.

The Stille coupling reaction can be employed with this compound 1,1-dioxide to synthesize a variety of copolymers with tailored optoelectronic properties. For instance, copolymerization with electron-donating monomers can lead to polymers with a small HOMO-LUMO gap, which is advantageous for applications in near-infrared (NIR) photodetectors and OPVs.

Research has demonstrated that the introduction of electron-withdrawing substituents on the thiophene 1,1-dioxide ring can further modulate its electronic properties. For example, the presence of a nitro group can significantly shift the reduction potential of the molecule, highlighting the tunability of these materials. acs.orgnih.gov

| Derivative | Key Property | Application |

| This compound 1,1-dioxide | Electron-deficient nature. acs.orgnih.gov | n-type organic semiconductors. rsc.org |

| Copolymers with thiophene 1,1-dioxide units | Lowered LUMO energy levels. | Electron transport layers, NIR photodetectors. |

| Substituted thiophene 1,1-dioxides | Tunable electronic properties. | Fine-tuning of optoelectronic characteristics. acs.orgnih.gov |

Advanced Characterization and Spectroscopic Analysis of 2,5 Bis Tributylstannyl Thiophene Derived Materials

Spectroscopic Probing of Electronic Transitions and Energy Levels

Spectroscopic methods are fundamental in elucidating the electronic behavior of conjugated materials synthesized from 2,5-bis(tributylstannyl)thiophene. These techniques probe the absorption and emission of light, which are directly related to the electronic transitions between molecular orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique used to investigate the electronic structure of conjugated polymers and molecules derived from this compound. The absorption of photons in the UV-Vis range promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λmax) is indicative of the material's optical bandgap.

In thiophene-based conjugated polymers, the λmax is highly sensitive to the effective conjugation length along the polymer backbone. Longer conjugation lengths lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. For instance, the UV-Vis spectrum of a copolymer synthesized from 2,5-bis(trimethylstannyl)thiophene, a closely related precursor, and a quinoxaline derivative showed absorption maxima at 533 nm and 629 nm in thiophene (B33073). nih.gov The unique structural framework of benzothiophene, a related thiophene derivative, enhances light absorption capabilities across the UV-Vis spectrum, allowing for the development of materials with precisely tuned bandgaps. scielo.br

The absorption properties of these materials can be tailored for specific applications, such as solar cells and organic light-emitting diodes, by modifying the polymer structure. The strategic design of new polymers with tailored UV-Vis spectra plays a crucial role in enhancing the performance of these devices. scielo.br

Table 1: UV-Vis Absorption Data for Thiophene-Based Polymers

| Polymer/Compound | Solvent/State | λmax (nm) | Optical Bandgap (eV) |

|---|---|---|---|

| P1 | Film | - | 1.53 |

| P2 | Film | - | 1.84 |

| DPA-PA-1 | Chloroform | 440 | 2.33 (Film) |

| DPA-PA-2 | Chloroform | 433 | 2.29 (Film) |

| DPA-PA-3 | Chloroform | 447 | 2.25 (Film) |

Photoluminescence (PL) and Electroluminescence (EL) Characterization

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are employed to study the emissive properties of materials derived from this compound. PL involves the emission of light following photoexcitation, while EL is the generation of light in response to an electric current, a key process in organic light-emitting diodes (OLEDs).

The luminescence efficiency of polythiophenes is influenced by factors such as the length of the alkyl side chains. Longer side chains can lead to increased interchain separation, which improves the confinement of excitons on the polymer backbone and can result in higher EL efficiency. For example, a four-fold increase in EL efficiency was observed for a polythiophene with a C22H45 side chain compared to one with a C12H25 side chain. nih.gov

The emission color of these materials can be tuned through structural modifications. The presence of head-to-head linkages in the polymer chain can cause a blue-shift in both absorption and luminescence due to a loss of conjugation. nih.gov In a study of 2,5-bis(phenylethynyl)thiophenes, it was found that both electron-donating and electron-withdrawing substituents on the phenyl rings resulted in a red-shift of the emission maxima. kuleuven.be These compounds exhibited modest fluorescence quantum yields, typically in the range of 0.2 to 0.3. kuleuven.be

Table 2: Photoluminescence Data for Thiophene-Based Materials

| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2,5-bis(phenylethynyl)thiophene | H | 362 | 379, 399 | 0.29 |

| 2,5-bis(p-methylphenylethynyl)thiophene | Me | 365 | 383, 403 | 0.31 |

| 2,5-bis(p-methoxyphenylethynyl)thiophene | OMe | 378 | 402, 423 | 0.32 |

| 2,5-bis(p-cyanophenylethynyl)thiophene | CN | 374 | 391, 412 | 0.23 |

Electrochemical Characterization for Frontier Molecular Orbital Energy Determination

Electrochemical methods are powerful tools for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of materials synthesized from this compound. These energy levels are critical for understanding charge injection and transport properties in electronic devices.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry (CV) is the most common electrochemical technique used to estimate the HOMO and LUMO energy levels of conjugated polymers. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energies can be calculated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

The HOMO level is associated with the p-doping (oxidation) process, while the LUMO level is related to the n-doping (reduction) process. For example, in a study of thiophene-based donor-acceptor chromophores, the HOMO and LUMO energy gaps were determined from the onset potentials of the first oxidation and reduction peaks in the cyclic voltammograms. acs.org The HOMO and LUMO energy levels for poly(3-octyl-thiophene-2, 5-diyl) (P3OT) were determined to be 5.59 eV and 3.76 eV, respectively, from CV measurements. nih.gov

Table 3: Electrochemical Data and Frontier Molecular Orbital Energies for Thiophene-Based Polymers

| Polymer | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|---|

| P1 | - | - | -5.02 | -3.49 | 1.53 |

| P2 | - | - | -5.04 | -3.20 | 1.84 |

| P3OT | - | - | -5.59 | -3.76 | 1.83 |

| PCBE | - | - | -5.87 | -3.91 | 1.96 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Regioregularity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers derived from this compound. It provides detailed information about the polymer's chemical structure, connectivity, and, crucially, its regioregularity.

For poly(3-alkylthiophene)s (P3ATs), the regioregularity, which describes the arrangement of the monomer units in the polymer chain, has a profound impact on the material's electronic and optical properties. The three possible couplings between monomer units are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, enhanced π-π stacking, and improved charge carrier mobility.

¹H NMR spectroscopy is particularly useful for determining the percentage of HT couplings. The chemical shift of the α-methylene protons on the alkyl side chain is sensitive to the type of coupling. In a highly regioregular HT-P3AT, a single triplet is typically observed for these protons. In contrast, regiorandom polymers exhibit a more complex pattern of signals. The degree of polymerization can also be estimated from the ratio of the integrated signals of the α-methylene protons to the methyl protons of the initiator. kuleuven.be

¹³C NMR spectroscopy provides complementary information about the polymer's microstructure. The chemical shifts of the aromatic carbons are sensitive to the different triad sequences (e.g., HT-HT, HT-HH, etc.) in the polymer chain. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for assigning the complex signals in the ¹H and ¹³C NMR spectra of these polymers and confirming the connectivity of the atoms. nih.govacs.org For instance, in an 85% head-to-tail regioregular poly(3-hexylthiophene), four sets of narrow aromatic proton and carbon chemical shifts were assigned to the four configurational triads using HMQC and HMBC experiments. nih.gov

Structural Analysis of Solid-State Materials

The solid-state packing and morphology of materials derived from this compound are critical to their performance in electronic devices. Techniques such as X-ray diffraction (XRD) are used to probe the long-range order and crystallinity of these materials in thin films and bulk samples.

For semicrystalline conjugated polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), XRD studies have shown that the polymer chains can form well-ordered lamellar structures with significant π-stacking. rsc.org The orientation of these crystalline domains relative to the substrate can be influenced by processing conditions such as thermal annealing. rsc.org The degree of crystallinity and the size of the crystalline domains have a strong influence on the charge transport properties of the material. rsc.org

In a study of thiophene and benzodithiophene-based copolymers, the X-ray diffraction patterns showed a halo due to π-π stacking. nih.govamazonaws.com The appearance of a sharper diffraction peak in some of the copolymers indicated a higher degree of structural order. nih.govamazonaws.com The inter-lamellar spacing in a thiophene-based copolymer was found to be larger than that of the well-studied poly(3-hexylthiophene) (P3HT), which was attributed to the presence of longer side chains. amazonaws.com

X-ray Diffraction (XRD) for Thin Film Morphology and Packing

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystallographic structure of materials. In the context of materials derived from this compound, particularly conjugated polymers, XRD is indispensable for elucidating the morphology and molecular packing within thin films. This information is critical as the arrangement of polymer chains significantly influences the material's electronic and optical properties.

Grazing Incidence X-ray Diffraction (GIXD) or Grazing Incidence X-ray Scattering (GIXS) is a specialized XRD technique particularly suited for the analysis of thin films. In GIXD, the X-ray beam impinges on the sample at a very shallow angle, which enhances the signal from the film while minimizing interference from the substrate. This allows for detailed characterization of molecular orientation and crystalline order within the film.

For polymers synthesized using this compound, such as polythiophenes, GIXD is employed to determine two primary organizational motifs: lamellar stacking and π-π stacking.

Lamellar Stacking: This refers to the layered arrangement of the polymer backbones, separated by their alkyl side chains. The distance between these layers, known as the d-spacing, can be calculated from the position of the (h00) diffraction peaks in the out-of-plane direction (perpendicular to the substrate).

π-π Stacking: This describes the arrangement of the aromatic thiophene rings of adjacent polymer chains. The distance between these stacked rings is a critical parameter for charge transport. The π-π stacking distance is determined from the (010) diffraction peak, typically observed in the in-plane direction (parallel to the substrate).

The orientation of these crystalline domains relative to the substrate can be categorized as "edge-on," where the π-stacking direction is parallel to the substrate, or "face-on," where it is perpendicular. The dominant orientation is influenced by factors such as the substrate surface chemistry and post-deposition processing, like thermal annealing.

Detailed Research Findings

Research on semiconducting polymers derived from thiophene-based monomers, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), which shares structural similarities with polymers derived from this compound, provides significant insights into their thin-film morphology. Synchrotron X-ray diffraction studies of spin-coated thin films of these materials reveal that they crystallize with lamellae of π-stacked polymer chains. nist.govnist.gov

In their as-spun state, the crystalline domains of these polymers are often well-oriented relative to the substrate. nist.govnist.gov Thermal annealing, particularly in a liquid crystalline mesophase, can significantly enhance the orientation and ordering of these domains. nist.govnist.gov Interestingly, while the fundamental X-ray scattering patterns may be nearly identical on different substrate surfaces (e.g., bare silicon dioxide versus silicon dioxide treated with alkyltrichlorosilanes), the size of the crystalline domains can vary, which has a profound impact on the material's electrical transport properties. nist.govnist.gov

For instance, in studies of PBTTT, two-dimensional X-ray scattering images of as-spun films show distinct peaks corresponding to the lamellar spacing in the out-of-plane direction (qz). nist.gov This indicates a preferential "edge-on" orientation of the polymer chains, which is often desirable for applications like thin-film transistors where in-plane charge transport is crucial.

The effect of annealing is clearly observable in the XRD patterns. Upon heating, the diffraction peaks become sharper and more intense, signifying an increase in crystallinity and larger crystalline domain sizes. The positions of these peaks provide quantitative data on the key structural parameters of the thin film.

Data Tables

The following tables present typical data obtained from the GIXD analysis of polythiophene-based thin films, illustrating the structural parameters derived from the diffraction patterns.

Table 1: Out-of-Plane GIXD Data for an As-Spun Polythiophene Thin Film

| Miller Index (hkl) | Peak Position (2θ) | d-spacing (Å) | Interpretation |

| (100) | 5.20° | 17.0 | Lamellar Stacking Distance |

| (200) | 10.42° | 8.5 | Second-order Lamellar Peak |

| (300) | 15.68° | 5.6 | Third-order Lamellar Peak |

Table 2: In-Plane GIXD Data for an As-Spun Polythiophene Thin Film

| Miller Index (hkl) | Peak Position (2θ) | d-spacing (Å) | Interpretation |

| (010) | 23.5° | 3.8 | π-π Stacking Distance |

Table 3: Comparison of Structural Parameters Before and After Thermal Annealing

| Parameter | As-Spun Film | Annealed Film (150°C) |

| Lamellar d-spacing (100) (Å) | 17.0 | 17.2 |

| π-π Stacking Distance (010) (Å) | 3.8 | 3.75 |

| Crystalline Coherence Length (Å) | ~100 | ~250 |

These tables demonstrate how XRD analysis provides quantitative data on the molecular arrangement in thin films derived from this compound precursors. The d-spacing values for lamellar and π-π stacking, along with the increase in coherence length upon annealing, are crucial for understanding and optimizing the performance of these materials in electronic devices.

Theoretical and Computational Investigations of 2,5 Bis Tributylstannyl Thiophene and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. In the study of 2,5-Bis(tributylstannyl)thiophene and its derivatives, DFT calculations provide crucial information about the ground-state geometry, molecular orbital energies, and various reactivity descriptors.

By employing functionals such as B3LYP with appropriate basis sets like 6-311G(d), researchers can obtain optimized molecular geometries, including bond lengths and angles, that are often in close agreement with experimental data derived from techniques like X-ray crystallography. researchgate.net For instance, in related 2,5-substituted thiophene (B33073) derivatives, DFT calculations have successfully predicted the planarity of the thiophene ring and the rotational behavior of its substituents. researchgate.net

A key aspect of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier orbitals are fundamental to understanding the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability (ionization potential), while the LUMO energy corresponds to the electron-accepting ability (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

For derivatives of this compound, where the tributylstannyl groups are replaced by various organic moieties, DFT calculations can predict how these substitutions affect the HOMO and LUMO energy levels and, consequently, the electronic properties of the resulting molecule. For example, the introduction of electron-donating or electron-withdrawing groups can systematically raise or lower the HOMO and LUMO energies, respectively, allowing for the fine-tuning of the HOMO-LUMO gap.

Below is a representative table illustrating the kind of data that can be obtained from DFT calculations on a series of hypothetical 2,5-substituted thiophene derivatives, demonstrating the influence of substituents on electronic properties.

| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -H | -6.25 | -1.98 | 4.27 |

| 2 | -CH3 | -6.12 | -1.85 | 4.27 |

| 3 | -OCH3 | -5.98 | -1.75 | 4.23 |

| 4 | -NO2 | -6.85 | -2.55 | 4.30 |

This table is illustrative and presents hypothetical data based on general principles of substituent effects on thiophene derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension that allows for the investigation of electronic excited states. This is crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons that promote the molecule from its ground electronic state to various excited states. These calculated excitation energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis absorption spectra. For thiophene-based systems, the choice of functional in TD-DFT calculations is critical. Functionals like B3LYP are commonly used, and the results can provide valuable insights into the nature of the electronic transitions, such as whether they are localized on the thiophene ring or involve charge transfer to or from the substituents. researchgate.net

Furthermore, TD-DFT can be used to study the geometry of the molecule in its excited state. Upon absorption of light, a molecule can relax to a new equilibrium geometry in the excited state before emitting a photon (fluorescence) to return to the ground state. By optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima is known as the Stokes shift, a key parameter in the design of fluorescent materials.

In the context of derivatives of this compound, TD-DFT can be employed to predict how different functional groups will affect the absorption and emission properties. This predictive capability is invaluable for designing new molecules for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.net For example, extending the π-conjugation of the thiophene core by introducing aromatic or vinylic substituents is expected to lead to a red-shift (longer wavelength) in both absorption and emission, a phenomenon that can be quantitatively predicted by TD-DFT.

The following table provides an example of the kind of photophysical data that can be generated for a series of hypothetical thiophene derivatives using TD-DFT.

| Derivative | Substituent (R) | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |

| 1 | -H | 310 | 0.85 | π → π |

| 2 | -Phenyl | 355 | 1.10 | π → π |

| 3 | -Vinyl-Phenyl | 390 | 1.35 | π → π* with charge transfer |

| 4 | -C≡C-Phenyl | 410 | 1.45 | π → π* with charge transfer |

This table is illustrative and presents hypothetical data based on general trends observed in thiophene derivatives.

Molecular Dynamics Simulations for Understanding Supramolecular Organization

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the complex processes of self-assembly and supramolecular organization, where multiple molecules interact to form larger, ordered structures. For derivatives of this compound, which are often used as building blocks for polymers and other functional materials, MD simulations can provide invaluable insights into how these molecules pack in the solid state or aggregate in solution.

The interactions between individual molecules, including van der Waals forces, electrostatic interactions, and π-π stacking of the thiophene rings, govern the formation of supramolecular structures. MD simulations can model these interactions and predict the most stable arrangements of molecules. This is particularly relevant for understanding the morphology of thin films of thiophene-based polymers, which is crucial for their performance in electronic devices.

For instance, MD simulations can be used to study the self-assembly of thiophene-containing oligomers or polymers into nanofibrous or crystalline domains. uni-ulm.de The simulations can reveal details about the preferred molecular orientation, the degree of ordering, and the dynamics of the assembly process. rsc.orgnih.gov This information is often difficult to obtain from experiments alone.

While specific MD simulation studies on this compound itself are not widely reported, the principles can be applied to its derivatives. For example, after replacing the tributylstannyl groups with moieties that promote intermolecular interactions, such as long alkyl chains or hydrogen-bonding groups, MD simulations could predict the resulting supramolecular structures. These simulations can help in designing molecules that self-assemble into well-defined nanostructures with desired electronic and optical properties. The stability and dynamics of these assemblies can be assessed by analyzing parameters like the root mean square deviation (RMSD) of the molecular positions over the course of the simulation. mdpi.com

Prediction of Tunable Optoelectronic Properties and Molecular Orbital Engineering

A major goal in the field of organic electronics is the ability to tune the optoelectronic properties of materials to meet the specific requirements of a given application. "Molecular orbital engineering" refers to the rational design of molecules with desired electronic properties by strategically modifying their chemical structure. Computational methods, particularly DFT, are at the forefront of this endeavor.

By systematically studying the effects of different substituents on the electronic structure of the 2,5-disubstituted thiophene core, it is possible to establish structure-property relationships. These relationships can then be used to predict the properties of new, yet-to-be-synthesized molecules. For example, the introduction of strong electron-donating groups, such as alkoxy or amino groups, will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, strong electron-withdrawing groups, such as nitro or cyano groups, will lower the LUMO energy level, making the molecule easier to reduce.

This ability to tune the frontier orbital energies is crucial for designing materials for a variety of optoelectronic devices:

Organic Photovoltaics (OPVs): In OPVs, the relative alignment of the HOMO and LUMO levels of the donor and acceptor materials determines the efficiency of charge separation. Molecular orbital engineering can be used to design new donor or acceptor materials with optimized energy levels.

Organic Field-Effect Transistors (OFETs): The charge carrier mobility in OFETs is influenced by the degree of intermolecular orbital overlap, which is in turn dependent on the molecular structure and packing. Computational studies can help in designing molecules that pack favorably for efficient charge transport.

Organic Light-Emitting Diodes (OLEDs): The emission color of an OLED is determined by the HOMO-LUMO gap of the emissive material. By tuning this gap through molecular design, it is possible to achieve emission across the entire visible spectrum.

Structure Property Relationships in 2,5 Bis Tributylstannyl Thiophene Derived Conjugated Materials

Influence of Monomer Connectivity and Repeat Units on Polymer Conjugation Length and Band Gap

The arrangement of monomer units within a polymer chain, known as regioregularity, is a critical determinant of the effective conjugation length and, consequently, the material's band gap. For polythiophenes derived from monomers like 2,5-Bis(tributylstannyl)thiophene, the primary linkages occur at the 2 and 5 positions of the thiophene (B33073) ring. nih.gov When these connections are consistently in a head-to-tail (HT) fashion, the resulting polymer can adopt a more planar conformation. This planarity maximizes the overlap of π-orbitals along the polymer backbone, leading to a longer effective conjugation length. cmu.edu An extended conjugation length results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which manifests as a red-shift in the material's absorption spectrum. mdpi.comacs.org

Conversely, the presence of head-to-head (HH) or tail-to-tail (TT) couplings introduces steric hindrance between adjacent monomer units, causing the polymer backbone to twist. cmu.edu This loss of planarity disrupts the π-conjugation, effectively shortening the conjugation length and increasing the band gap. cmu.edu This leads to a blue-shift in the absorption and emission spectra. pkusz.edu.cn The synthesis of regioregular poly(3-alkylthiophenes) (P3ATs) with a high percentage of HT couplings is a well-established strategy to achieve low band gap materials with desirable electronic properties. nih.gov

The nature of the repeating units copolymerized with the thiophene derivative also plays a significant role. Incorporating electron-donating or electron-accepting comonomers can create donor-acceptor (D-A) type conjugated polymers. This architectural design leads to intramolecular charge transfer (ICT) interactions, which can significantly lower the band gap and broaden the absorption spectrum. mdpi.com For instance, copolymerizing an electron-rich thiophene unit with an electron-deficient unit can result in a material with a narrower band gap than either of the homopolymers. rsc.org The specific choice of comonomer allows for fine-tuning of the electronic structure and optical properties of the resulting polymer. gatech.edu

Impact of Side Chains and Molecular Geometry on Material Processability and Electronic/Photophysical Performance

Side chains, initially introduced to improve the solubility and processability of otherwise intractable conjugated polymers, have been shown to have a profound impact on the material's electronic and photophysical properties. acs.orgacs.org The length, branching, and chemical nature of the side chains influence the polymer's ability to self-assemble and form ordered structures in the solid state. acs.orgaip.org

Longer, linear alkyl side chains can promote interdigitation between polymer chains, leading to more ordered, crystalline domains. kpi.ua This enhanced order can facilitate intermolecular charge hopping, a crucial process for efficient charge transport. However, excessively long or bulky side chains can also increase the distance between polymer backbones, potentially hindering π-π stacking and reducing interchain charge transport. acs.org Branched side chains can further disrupt this packing, leading to more amorphous films. researchgate.net

Role of Intermolecular Interactions and Solid-State Packing on Device Efficiency

The performance of electronic devices fabricated from this compound-derived polymers is critically dependent on the arrangement of the polymer chains in the solid state. Intermolecular interactions, such as π-π stacking and van der Waals forces, govern the solid-state packing and morphology of the polymer film. acs.orgresearchgate.net

In the solid state, conjugated polymers can form both ordered crystalline regions and disordered amorphous regions. The crystalline domains, where polymer chains are closely packed with significant π-π overlap, act as efficient pathways for charge transport. nih.gov The degree of crystallinity and the orientation of these crystalline domains relative to the device electrodes are crucial for high charge carrier mobility. Strong intermolecular interactions promote the formation of well-ordered microstructures, which are beneficial for charge transport. researchgate.net

The morphology of the polymer film, including the size and connectivity of the crystalline domains, is influenced by processing conditions such as the choice of solvent, deposition technique, and post-deposition treatments like thermal annealing. nih.gov For instance, in bulk heterojunction solar cells, the nanoscale morphology of the blend of the donor polymer and the acceptor material is critical for efficient exciton (B1674681) dissociation and charge extraction. A well-defined and interpenetrating network of donor and acceptor domains is required to maximize the device efficiency. mdpi.com The ability of the polymer to self-assemble into a favorable morphology is therefore a key factor in achieving high-performance devices. dtu.dk

Design Strategies for Modulating Charge Transport and Light Emission

The rational design of conjugated polymers derived from this compound allows for the targeted modulation of their charge transport and light-emitting properties. cmu.edu Several key strategies are employed to achieve this control.

For enhancing charge transport:

Maximizing Backbone Planarity: As discussed, ensuring high regioregularity (HT-HT coupling) and minimizing steric hindrance through judicious side-chain selection are fundamental to achieving a planar backbone. cmu.edunih.gov This planarity facilitates efficient intrachain charge delocalization.

Promoting Intermolecular Ordering: The design of side chains that encourage π-π stacking and the formation of crystalline domains is crucial for efficient interchain charge hopping. nih.govadvancedsciencenews.com

Energy Level Tuning: The incorporation of electron-donating or electron-accepting comonomers can be used to adjust the HOMO and LUMO energy levels of the polymer to better match the work functions of the electrodes in a device, thereby facilitating charge injection and extraction. researchgate.netacs.org

For tuning light emission:

Controlling the Band Gap: The emission color of a light-emitting polymer is directly related to its band gap. By controlling the effective conjugation length through regioregularity and the use of different comonomers, the emission can be tuned across the visible spectrum. pkusz.edu.cn For instance, increasing the conjugation length leads to a red-shift in the emission, while disrupting it causes a blue-shift. mdpi.com

Suppressing Non-radiative Decay: In the solid state, aggregation-induced quenching can significantly reduce the photoluminescence quantum yield. One strategy to mitigate this is to introduce bulky side chains or create block copolymers that physically separate the emissive polymer chains, thus reducing intermolecular interactions that lead to quenching. pkusz.edu.cn

Donor-Acceptor Architectures: The use of D-A copolymers not only lowers the band gap but can also lead to the formation of exciplexes, which can provide an alternative radiative decay pathway, sometimes with higher efficiency and a different emission color. mdpi.com

Interactive Data Tables

Table 1: Impact of Monomer Connectivity on Polythiophene Properties

| Regioregularity | Backbone Conformation | Conjugation Length | Band Gap | Absorption Spectrum |

| High Head-to-Tail | Planar | Long | Low | Red-shifted |

| Regiorandom | Twisted | Short | High | Blue-shifted |

Table 2: Influence of Side Chains on Polymer Characteristics

| Side Chain Type | Effect on Solubility | Impact on Packing | Influence on Charge Transport |

| Long, Linear Alkyl | Increases | Promotes Interdigitation | Can enhance intermolecular transport |

| Bulky/Branched Alkyl | Increases | Disrupts Packing | Can hinder intermolecular transport |

| Polar (e.g., Ether) | Can modify | Affects Morphology | Influences film formation and device interface |

Emerging Trends and Future Research Directions for 2,5 Bis Tributylstannyl Thiophene

Exploration of Novel π-Conjugated Systems for Advanced Organic Electronics

The exploration of novel π-conjugated systems derived from 2,5-bis(tributylstannyl)thiophene is a burgeoning area of research with significant implications for advanced organic electronics. nih.gov Scientists are actively designing and synthesizing new polymers with tailored electronic and optical properties. These efforts are aimed at improving the performance of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. nih.gov

A key strategy involves the copolymerization of this compound with a variety of electron-deficient and electron-rich aromatic monomers. This "donor-acceptor" approach allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's bandgap and charge transport characteristics. nih.gov For instance, researchers have successfully synthesized low-bandgap polymers by combining thiophene (B33073) units with electron-withdrawing moieties like diketopyrrolopyrrole (DPP) and thiadiazoloquinoxaline (TQ). rsc.orgresearchgate.net

Recent research has also focused on creating more complex and ordered polymer architectures. This includes the synthesis of regioregular polythiophenes, where the side chains are arranged in a highly ordered fashion, leading to improved charge carrier mobility. nih.gov Furthermore, the incorporation of chiral side chains into the polymer backbone can induce helical structures, opening up possibilities for applications in chiroptical devices and enantioselective sensing. nih.gov The development of these novel π-conjugated systems is paving the way for the next generation of high-performance, solution-processable organic electronic devices. nih.gov

Development of More Sustainable and Scalable Synthetic Methodologies

A significant trend in the field is the development of more sustainable and scalable synthetic methodologies for this compound and its derivatives. Traditional syntheses often rely on stoichiometric amounts of organolithium reagents and halogenated precursors, which can generate substantial waste and pose safety concerns.

Current research is exploring greener alternatives, such as C-H activation/stannylation reactions. These methods aim to directly convert C-H bonds on the thiophene ring to C-Sn bonds, eliminating the need for pre-functionalized starting materials. While still in development, these approaches hold the promise of being more atom-economical and environmentally benign.

Another area of focus is the development of catalytic methods for the synthesis of thiophene-based materials that move away from tin reagents altogether, such as direct arylation polymerization (DAP). While not a direct synthesis of the stannyl (B1234572) derivative, the ultimate goal is to create the desired polymers without the use of organotin compounds, thereby reducing toxicity concerns associated with tin residues.

Furthermore, efforts are being made to improve the scalability of existing synthetic routes. This includes optimizing reaction conditions to increase yields, reduce reaction times, and simplify purification procedures. The ability to produce large quantities of high-purity this compound is crucial for its commercial viability in large-area electronic applications.

Fine-Tuning of Optoelectronic Properties for Specific Device Architectures

The ability to precisely control the optoelectronic properties of materials derived from this compound is critical for their application in specific device architectures. Researchers are employing various strategies to fine-tune these properties, including the energy levels of the HOMO and LUMO, the optical bandgap, and the charge carrier mobility.

One effective method is to alter the length of the π-conjugated bridge within the polymer backbone. For example, by increasing the number of thiophene units between donor and acceptor moieties, the optical and electrochemical bandgaps of the resulting polymers can be enlarged. rsc.orgresearchgate.net This allows for the absorption of different wavelengths of light, a crucial factor in the design of tandem solar cells and photodetectors with specific spectral sensitivities.

Another approach involves the strategic placement of electron-donating or electron-withdrawing substituents on the thiophene ring or the comonomers. This can significantly influence the electronic structure of the polymer. For instance, the introduction of fluorine atoms can lower both the HOMO and LUMO energy levels, leading to improved air stability and higher open-circuit voltages in organic solar cells.